molecular formula C14H12N2O2 B2837959 6-(Benzyloxy)-1,3-benzoxazol-2-amine CAS No. 1820683-04-2

6-(Benzyloxy)-1,3-benzoxazol-2-amine

Cat. No. B2837959
CAS RN: 1820683-04-2
M. Wt: 240.262
InChI Key: GUNUIEUVOUBRAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzyloxy)-1,3-benzoxazol-2-amine, also known as BZA, is a chemical compound that has gained attention in the field of scientific research due to its potential application in various fields. The synthesis method of BZA has been extensively studied, and its mechanism of action and biochemical and physiological effects have been investigated.

Scientific Research Applications

Electrochemical and Metal-Free Amination

Electrochemically initiated oxidative amination of benzoxazoles has been developed, utilizing tetraalkylammonium halides as redox catalysts. This process leads to the direct formation of 2-aminobenzoxazoles under constant current conditions, significantly simplifying the workup process and reducing waste (Gao et al., 2014). Similarly, a metal-free route for oxidative amination of benzoxazole, catalyzed by iodine under mild conditions, has been demonstrated to efficiently produce 2-aminobenzoxazoles, highlighting a user-friendly method for forming C-N bonds with environmentally benign byproducts (Lamani & Prabhu, 2011).

Synthesis and Properties of Poly(benzoxazine imide) Thermosetting Films

Research into primary amine-containing benzoxazines led to the creation of poly(benzoxazine imide) (PBzI) thermosets prepared by low-temperature polymerization. These thermosets displayed increased thermal stability, tensile modulus, and flame retardancy, illustrating the potential of benzoxazoles in enhancing material properties (Wang, Lin, & Juang, 2013).

Unique Regioselectivity in Alkylation of Amines

The benzoxazol-2-yl- substituent acts as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp(3))-H bonds adjacent to nitrogen in secondary amines. This regioselective activation demonstrates the utility of benzoxazole moieties in synthetic organic chemistry, providing a novel approach to the modification of amines (Lahm & Opatz, 2014).

Antioxidant and Biological Activity

Studies on N-alkylated triazolo-quinazolinones and their antioxidant properties revealed that these compounds, synthesized through reactions involving benzyl chloride and heterocyclic amines, exhibit remarkable antioxidant activity compared to ascorbic acid. This underscores the role of benzoxazole derivatives in medicinal chemistry and drug design, particularly in the development of compounds with potential therapeutic applications (Sompalle, Arunachalam, & Roopan, 2016).

Polymer Synthesis and Material Enhancement

The synthesis of poly(benzoxazine amic acid) from primary amine-bifunctional benzoxazine and its crosslinking to form crosslinked polyimide at 300 °C showcases the application of benzoxazoles in creating high-performance materials. The resulting polymers exhibit enhanced thermal properties, demonstrating the potential of benzoxazole derivatives in the development of advanced materials (Zhang, Liu, & Ishida, 2014).

properties

IUPAC Name

6-phenylmethoxy-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-14-16-12-7-6-11(8-13(12)18-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNUIEUVOUBRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(O3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.